3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic framework with dual amide functionalities. This scaffold is notable for its conformational rigidity, which enhances receptor binding selectivity in pharmacological applications . Syntheses of analogous compounds often involve Bucherer–Berg reactions, Ullmann couplings, and microwave-assisted cross-coupling strategies, as seen in related derivatives . The ethyl and benzenesulfonyl substituents in this compound likely influence its pharmacokinetic properties, including solubility and metabolic stability.
Properties
IUPAC Name |
3-ethyl-8-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-5-21-16(22)18(19-17(21)23)6-8-20(9-7-18)27(24,25)15-11-14(26-4)12(2)10-13(15)3/h10-11H,5-9H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNJFBVJEBQQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core followed by the introduction of the ethyl and benzenesulfonyl groups. Key reaction conditions include the use of strong bases, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into new therapeutic strategies.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to develop new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which 3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Microwave-assisted methods (e.g., Suzuki-Miyaura coupling in ) achieve moderate-to-high yields (32–58%) compared to classical methods (e.g., 24% yield in ) .
- Substituent Diversity : Position 8 accommodates aryl, alkyl, and heteroaryl groups, enabling tailored bioactivity. Sulfonamide and sulfonyl groups (as in the target compound and RS102221) are linked to receptor antagonism .
Pharmacological and Physicochemical Properties
Key Observations :
- Receptor Selectivity : Substituents critically determine target engagement. For example, RS102221’s trifluoromethylphenylsulfonamide group confers 5-HT₂C specificity , while phenylpiperazinyl derivatives () favor dopamine receptors .
- Metabolic Stability : Halogenated (e.g., chloro) and fluorinated (e.g., trifluoromethyl) groups reduce oxidative metabolism, extending half-life .
Challenges and Contradictions
- Synthetic Yields : Lower yields in classical methods (e.g., 24% in ) vs. microwave-assisted routes suggest reactivity limitations with bulky substituents .
- Biological Data Gaps : While the target compound’s structure is well-defined, direct pharmacological data are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
